2-氧代环丁烷十一酸

描述

Synthesis Analysis

The synthesis of 2-Oxo-cyclobutane undecanoic acid and related cyclobutane derivatives involves several chemical reactions including cyclization, salification, and hydrolysis. One method reported the synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine with an overall yield of 44.07%, showcasing the feasibility of large-scale preparation due to easy operation and low cost (Huang Bin & Zhang Zheng-lin, 2010). Other studies have focused on creating polycyclic cyclobutane derivatives through tandem intramolecular Michael-aldol reactions, highlighting the versatility and complexity of cyclobutane chemistry (M. Ihara et al., 1993).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives, including 2-Oxo-cyclobutane undecanoic acid, has been studied using various spectroscopic methods. Advanced techniques such as FT-IR, NMR, and X-ray diffraction have been employed to confirm the structures of synthesized compounds, providing detailed insights into their molecular geometry and structural characteristics (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Cyclobutane derivatives exhibit a range of chemical reactions and properties, including oxidative ring expansion, [2+2] cycloaddition reactions, and ketene hydration. These reactions demonstrate the reactive versatility of cyclobutane rings and their potential for generating functionally diverse compounds. Oxidative ring expansion of cyclobutanols, for instance, allows access to functionalized 1,2-dioxanes, showcasing the regioselective cleavage and molecular oxygen insertion into the cyclobutane ring (María Martín López et al., 2020).

Physical Properties Analysis

The physical properties of 2-Oxo-cyclobutane undecanoic acid and similar compounds, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are often influenced by the molecular structure and functional groups present in the compound. However, specific studies focusing on the physical properties of 2-Oxo-cyclobutane undecanoic acid were not identified in this search, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of cyclobutane derivatives, including acidity, reactivity, and stability, are of significant interest. The keto-enol system of 2-oxocyclobutanecarboxylic acid in aqueous solution, for example, demonstrates a remarkable acid-strengthening effect of the cyclobutane ring, highlighting the unique chemical behavior induced by ring strain (J. A. Chang et al., 2006).

科学研究应用

结构多样性和生物活性

来自[2 + 2]-型环加成反应的环丁烷含有化合物展示了显著的结构多样性和一系列生物活性。这些化合物,包括天然产物,在其独特的环丁烷结构和潜在生物效应方面引起了关注。它们的结构多样性、来源和生物活性已经受到详细审查,突出了它们在植物化学和合成化学中的相关性(Yang et al., 2022)。

环丁烷生物碱的合成和生物活性

来自陆地和海洋物种的环丁烷生物碱的研究揭示了超过60种具有抗微生物、抗菌、抗肿瘤等活性的化合物。这些生物碱的合成、起源和详细生物活性展示了它们作为药物发现引物的重要性(Sergeiko et al., 2008)。

杂环化合物的药理潜力

杂环化合物,如2-氧代-3-氰基吡啶衍生物,展示了广泛的有前途的生物活性,包括抗癌、抗菌和抗真菌效果。这些骨架的高反应性和多样的药理作用强调了它们在药物开发中的重要性,暗示了类似结构化合物如2-氧代环丁烷十一酸在研究应用中的潜在相似之处(Ghosh et al., 2015)。

多酶复合物的定向调控

对2-氧代酸的合成类似物的研究,包括它们在调节2-氧代酸脱氢酶复合物中的作用,为代谢调节和病理学矫正提供了见解。这类研究表明了类似2-氧代环丁烷十一酸在生物化学和医学科学中的更广泛适用性,特别是在调节代谢途径和治疗疾病方面(Artiukhov et al., 2016)。

安全和危害

未来方向

Undecanoic acid, a related compound, shows promise as a novel therapeutic against fungal infections. Considering the known antifungal activities and associated mechanisms of undecanoic acid, its potential use in combination therapy, and the ability to modify the parent compound structure, undecanoic acid shows promise as a novel therapeutic against fungal infections .

属性

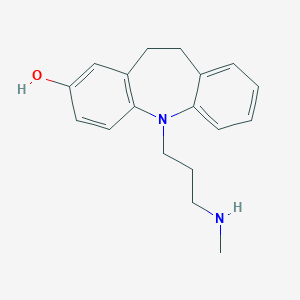

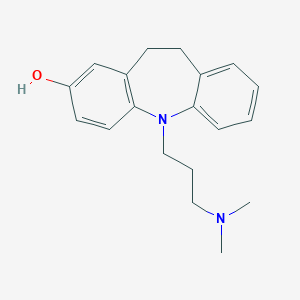

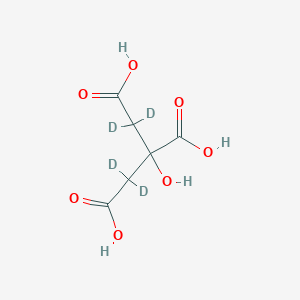

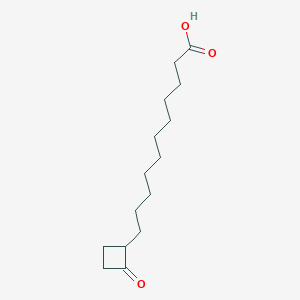

IUPAC Name |

11-(2-oxocyclobutyl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c16-14-12-11-13(14)9-7-5-3-1-2-4-6-8-10-15(17)18/h13H,1-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBXXTOEKUXMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444798 | |

| Record name | AGN-PC-05J41S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-cyclobutane undecanoic acid | |

CAS RN |

169263-77-8 | |

| Record name | AGN-PC-05J41S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)